

Advanced Spectroscopic Elucidation of Cis-BBD: A Multi-Modal Approach

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Cis-bromo-ester(Cis-BBD)

Cat. No.: B13405539

[Get Quote](#)

Executive Summary & Compound Profile

Cis-BBD (CAS: 61397-56-6) represents a stereochemical checkpoint in the manufacturing of triazole and imidazole antifungals. The molecule features a 1,3-dioxolane core with a quaternary center at C2 and a chiral center at C4.

The "Cis" designation refers to the relative stereochemistry between the bromomethyl group at C2 and the benzoate-methyl side chain at C4. Differentiating this isomer from its trans-counterpart is critical, as the biological activity of the final API (Active Pharmaceutical Ingredient) is stereospecific.

Feature	Specification
Systematic Name	cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
Formula	C ₁₈ H ₁₅ BrCl ₂ O ₄
Exact Mass	443.9531 Da (Monoisotopic)
Key Moiety	2,4-Disubstituted-1,3-Dioxolane Ring
Critical Impurity	Trans-BBD (Diastereomer)

Mass Spectrometry (MS) Characterization

Mass spectrometry provides two critical validation layers for Cis-BBD: confirmation of the halogenated elemental composition (Isotopic Fingerprinting) and structural connectivity (Fragmentation).

Isotopic Fingerprint Analysis

Cis-BBD contains three halogen atoms: one Bromine (

) and two Chlorines (

). This creates a highly distinct isotopic envelope that serves as a primary identity check.

Theoretical Isotopic Distribution (ESI+):

Ion Species	Mass Shift	Relative Abundance	Origin
[M+H] ⁺		100%	
[M+H+2] ⁺		~160%	Mixed Isotopes (High abundance due to Br)
[M+H+4] ⁺		~75%	Mixed Isotopes
[M+H+6] ⁺		~12%	

Note: The "M+2" peak is often taller than the "M" peak in mono-bromo/di-chloro systems due to the contributions of

and

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), Cis-BBD cleaves at the ester linkage and the dioxolane ring.

- Primary Cleavage: Loss of the benzoate group (), generating a stabilized dioxolane cation.
- Secondary Cleavage: Loss of the Bromine atom or the Bromomethyl group.
- Diagnostic Ion: The 2,4-dichlorophenyl cation (145/147) confirms the aryl substitution.

MS Workflow Diagram



Figure 1: Proposed ESI+ Fragmentation Pathway for Cis-BBD

[Click to download full resolution via product page](#)

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing the cis stereochemistry. The 1,3-dioxolane ring protons (H4, H5a, H5b) form an ABX spin system (or AMX depending on field strength).

¹H NMR Assignments (500 MHz, CDCl₃)

The chemical shifts below are representative for this scaffold.

Position	Proton Type	Approx. (ppm)	Multiplicity	Coupling (Hz)
Aryl	Dichlorophenyl	7.20 - 7.60	Multiplets	-
Aryl	Benzoate	7.40 - 8.05	Multiplets	-
C4	Dioxolane CH	4.35 - 4.45	Multiplet	-
C5	Dioxolane CH ₂	3.80 - 4.10	dd (AB part)	,
Exocyclic	CH ₂ -Br	3.65 - 3.75	Singlet (or AB q)	-
Exocyclic	CH ₂ -OBz	4.50 - 4.60	dd	-

Stereochemical Proof: NOESY/ROESY

The distinction between cis and trans relies on the Nuclear Overhauser Effect (NOE).

- **Cis-BBD Geometry:** The Bromomethyl group (at C2) and the Benzoate-methyl sidechain (at C4) are on the same face of the ring (or defined relative to the phenyl group).
- **Key Correlation:** In the cis isomer, strong NOE cross-peaks are observed between the CH₂Br protons and the H4 proton (or the exocyclic CH₂-OBz protons, depending on specific rotamers).
- **Trans-BBD:** These groups are on opposite faces, resulting in weak or absent NOE signals between them, but stronger NOE between the Phenyl ring protons and the H4 proton.

Stereochemistry Logic Diagram

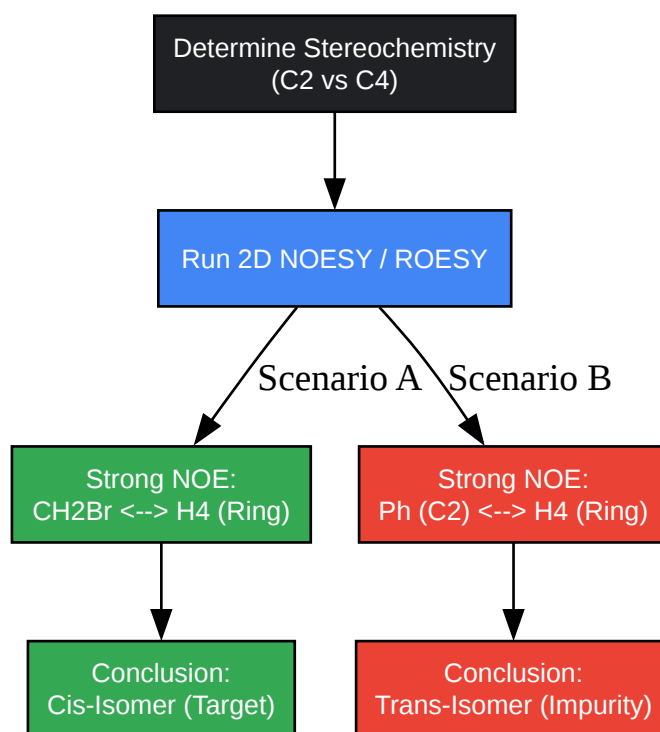


Figure 2: NOE-Based Stereochemical Assignment Logic

[Click to download full resolution via product page](#)

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the complex multiplets in the dioxolane region:

- Solvent: Use CDCl_3 (99.8% D) neutralized with basic alumina. Acidic traces in chloroform can degrade the acetal linkage of the dioxolane.
- Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration is required for high-quality 2D carbon correlations (HMBC).
- Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.

Instrument Parameters (600 MHz recommended)

- ^1H NMR: Spectral width 12 ppm, Relaxation delay (d_1) > 2.0s (to allow integration of aromatic protons).

- NOESY: Mixing time () of 400-500 ms. This is optimal for small molecules (MW ~450) in the extreme narrowing limit.
- ¹³C APT/DEPT: Essential to distinguish the quaternary C2 (acetal carbon) from the carbonyls and CH/CH₂ carbons.

HPLC-UV Purity Check (Pre-requisite)

Before spectroscopic assignment, purity must be confirmed to avoid assigning impurity peaks.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5μm).
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).
- Detection: 254 nm (Strong absorption by Benzoate and Dichlorophenyl groups).

References

- Heeres, J., et al. (1984). "Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones." *Journal of Medicinal Chemistry*, 27(7), 894-900. [Link](#)
- ChemicalBook. (2024). "cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate - Product Properties." [Link](#)
- Claridge, T. D. W. (2016). *High-Resolution NMR Techniques in Organic Chemistry*. Elsevier. (Authoritative text on NOESY/ROESY application for stereochemistry). [Link](#)
- CPHI Online. (2024). "Cis-bromo-ester (Cis-BBD) Product Specifications and Applications." [Link](#)
- To cite this document: BenchChem. [Advanced Spectroscopic Elucidation of Cis-BBD: A Multi-Modal Approach]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13405539/docs#advanced-spectroscopic-elucidation-of-cis-bbd-a-multi-modal-approach\]](https://www.benchchem.com/product/b13405539/docs#advanced-spectroscopic-elucidation-of-cis-bbd-a-multi-modal-approach)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)